ABT-751

Description

ABT-751 has been investigated for the treatment of Lung Cancer, Non-Small Cell Lung Cancer, and Non-Small-Cell Lung Cancer.

Colchicine-Site Binding Agent this compound is an orally bioavailable antimitotic sulfonamide. ABT- 751 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of microtubules, thereby preventing tumor cell replication. This agent also disrupts tumor neovascularization, reducing tumor blood flow and so inducing a cytotoxic effect. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.

inhibits tubulin polymerization; structure given in first source

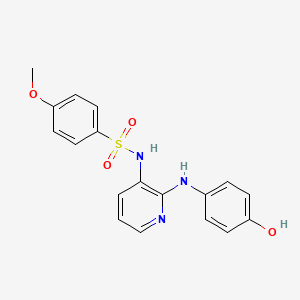

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVCIZFVQDVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869913 | |

| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141430-65-1, 857447-92-8 | |

| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141430-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E 7010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141430651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT751 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857447928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-751 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 141430-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABT-751 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5V5OB9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Tussle: A Technical Guide to the ABT-751 Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-751, a novel sulfonamide antimitotic agent, has garnered significant interest in the field of oncology for its ability to inhibit microtubule polymerization, a critical process in cell division. This technical guide provides an in-depth exploration of the binding interaction between this compound and its molecular target, β-tubulin. By delving into the quantitative binding data, detailed experimental methodologies, and the structural basis of this interaction, we aim to provide a comprehensive resource for researchers and drug development professionals working to advance cancer therapeutics.

Mechanism of Action: Disrupting the Cytoskeleton

This compound exerts its potent antimitotic effects by binding to the colchicine-binding site on β-tubulin.[1][2][3][4][5] This interaction prevents the polymerization of tubulin dimers into microtubules, essential components of the mitotic spindle.[1][2][3][4][5] The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death), ultimately inhibiting the proliferation of cancer cells.[6] Furthermore, this compound has been shown to disrupt tumor neovascularization, reducing blood flow to the tumor and contributing to its cytotoxic effects.[5][7] A key advantage of this compound is that it is not a substrate for the multidrug resistance (MDR) transporter, making it effective against cell lines that have developed resistance to other chemotherapeutic agents like vincristine, doxorubicin, and cisplatin.

Quantitative Analysis of this compound and β-Tubulin Interaction

The binding affinity and inhibitory activity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Ki) | 3.3 µM | βIII-tubulin isoform | |

| Inhibition of Microtubule Polymerization (IC50) | 3.1 µM | In vitro tubulin polymerization | |

| ~1.5 µM | Neuroblastoma cell lines | [4] | |

| ~3.4 µM | Non-neuroblastoma cell lines | [4] |

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| WM-115 | Melanoma | 208.2 - 1007.2 | [4] |

| WM-266-4 | Melanoma | 208.2 - 1007.2 | [4] |

| Neuroblastoma Cell Lines | Neuroblastoma | 600 - 2600 | [8] |

| Other Solid Tumor Cell Lines | Various | 700 - 4600 | [8] |

The Structural Basis of Interaction: A Look into the Colchicine Binding Pocket

The precise binding mode of this compound to β-tubulin has been elucidated through X-ray crystallography. The crystal structure of the tubulin-ABT-751 complex has been deposited in the Protein Data Bank (PDB) with the accession code 3HKC .[2]

This structural data reveals that this compound lodges itself within the colchicine binding site on β-tubulin. The methoxy and pyridine groups of this compound align with the C and A rings of colchicine, respectively, while the sulfonamide bridge occupies a similar space to the B ring of colchicine.[3] A critical interaction involves a hydrogen bond formed between the phenolic group of this compound and the side chain of Tyrβ202 on β-tubulin.[3] this compound sits deeper within the binding pocket compared to colchicine and does not form direct interactions with the α-tubulin subunit.[3] Other residues in β-tubulin that form van der Waals contacts with this compound include Thrβ239, Valβ238, Gluβ200, and Pheβ169.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with β-tubulin.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[1]

-

Add the this compound solution at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Add the tubulin solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes. The light scattering caused by microtubule formation leads to an increase in absorbance.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10][11]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][11]

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[12]

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to generate a histogram representing the cell cycle distribution.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

This compound Mechanism of Action

Caption: Mechanism of this compound induced cell death.

This compound and the AKT/mTOR Signaling Pathway

Caption: Inhibition of the AKT/mTOR pathway by this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for this compound characterization.

Conclusion

This technical guide has provided a detailed overview of the binding of this compound to its target, β-tubulin. The quantitative data, structural insights, and detailed experimental protocols presented herein offer a valuable resource for the scientific community. A thorough understanding of the molecular interactions and cellular consequences of this compound's binding is paramount for the rational design of next-generation tubulin inhibitors and for optimizing its clinical application in the fight against cancer. The provided diagrams offer a clear visual representation of the key processes involved, further aiding in the comprehension of this potent antimitotic agent.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. rcsb.org [rcsb.org]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDBe-KB Protein Pages [ebi.ac.uk]

- 6. cancer.wisc.edu [cancer.wisc.edu]

- 7. Text Mining Integration System [research.bioinformatics.udel.edu]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

ABT-751: A Technical Guide to a Novel Sulfonamide Antimitotic Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of ABT-751 (also known as E7010), an orally bioavailable sulfonamide with antimitotic and anti-angiogenic properties. This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical Structure and Physicochemical Properties

This compound is a synthetic sulfonamide with the IUPAC name N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide[1]. Its chemical structure is characterized by a central pyridinyl ring linked to a 4-hydroxyphenylamino group and a 4-methoxybenzenesulfonamide moiety.

Below is a summary of its key chemical and physicochemical properties:

| Property | Value | Reference(s) |

| IUPAC Name | N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide | [1] |

| Synonyms | E7010, ABT751 | [1] |

| CAS Number | 141430-65-1 (free base) | [1][2] |

| Molecular Formula | C₁₈H₁₇N₃O₄S | [1][2] |

| Molecular Weight | 371.41 g/mol | [1][3] |

| Appearance | Pink Solid | [1] |

| Solubility | Soluble in DMSO and ethanol. Insoluble in water. | [1] |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O | [1][2][4] |

| InChI Key | URCVCIZFVQDVPM-UHFFFAOYSA-N | [1][2] |

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of microtubule polymerization.[5][6] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin.[5][6] This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[6]

An important characteristic of this compound is its activity against tumor cells that are resistant to other classes of tubulin-targeting agents, such as taxanes and vinca alkaloids. This is attributed to the fact that this compound is not a substrate for the P-glycoprotein (P-gp) multidrug resistance transporter.

Beyond its direct antimitotic effects, this compound also exhibits anti-angiogenic properties by disrupting the tumor vasculature.[5] This is thought to occur through its effects on endothelial cell microtubules, leading to a reduction in tumor blood flow.

Signaling Pathway of this compound

Figure 1: Proposed signaling pathway of this compound in tumor and endothelial cells.

Pharmacokinetic Properties

This compound has been evaluated in several Phase I clinical trials in both adult and pediatric populations. The compound is orally bioavailable and generally exhibits dose-proportional pharmacokinetics.

Pharmacokinetic Parameters in Humans

| Parameter | Adult (250 mg q.d.) | Pediatric (200 mg/m²/day) | Reference(s) |

| Tmax (Time to Peak Concentration) | ~2 hours | ~2 hours | |

| t½ (Half-life) | Not specified | ~5.1 hours | |

| Apparent Clearance | Not specified | 33 mL/min/m² | |

| AUC₀-∞ (Area Under the Curve) | Not specified | 91 mcg·h/mL | |

| Maximum Tolerated Dose (MTD) | 250 mg/day | 200 mg/m²/day | |

| Primary Metabolism | Glucuronidation and Sulfation | Glucuronidation and Sulfation |

In Vitro and In Vivo Efficacy

This compound has demonstrated significant antitumor activity in a broad range of preclinical models.

In Vitro Cytotoxicity

| Cell Line Type | IC₅₀ Range (µM) | Reference(s) |

| Neuroblastoma | 0.6 - 2.6 | |

| Other Solid Tumors | 0.7 - 4.6 |

In Vivo Efficacy in Xenograft Models

This compound has shown significant single-agent antitumor activity and has been observed to enhance the efficacy of standard chemotherapeutic agents in various xenograft models.

| Xenograft Model | Combination Agent | Outcome | Reference(s) |

| Calu-6 (NSCLC) | Cisplatin | Dose-dependent enhancement in growth delay | |

| HT-29 (Colon) | 5-FU | Dose-dependent enhancement in growth delay |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are generalized protocols for assays commonly used to evaluate the activity of this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Figure 2: Workflow for a typical tubulin polymerization assay.

Methodology:

-

Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Addition: this compound at various concentrations or a vehicle control is added to the tubulin solution.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of this compound are compared to the control to determine its inhibitory activity.

Cell Viability Assay (MTT/MTS)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: MTT or MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Solubilization (for MTT): A solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting cell viability against the concentration of this compound.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Figure 3: General workflow for an in vivo xenograft study.

Methodology:

-

Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Treatment: Mice are treated with this compound orally according to a specified dosing schedule. A control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a certain size or after a predefined treatment period.

-

Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound is a promising antimitotic agent with a distinct mechanism of action that involves binding to the colchicine site on β-tubulin. Its oral bioavailability and activity against multidrug-resistant tumors, coupled with its anti-angiogenic properties, make it a compound of significant interest for cancer therapy. This technical guide provides a foundational understanding of its chemical, pharmacological, and pharmacokinetic properties, along with standardized experimental protocols for its evaluation. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemosensitization and radiosensitization of human lung and colon cancers by antimitotic agent, this compound, in athymic murine xenograft models of subcutaneous tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Effects of ABT-751 on Cell Cycle Progression

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-751 is an orally bioavailable, small-molecule sulfonamide that functions as a potent antimitotic agent.[1] Its primary mechanism involves binding to the colchicine site on β-tubulin, which disrupts microtubule polymerization dynamics.[2][3] This interference with the mitotic spindle apparatus leads to a robust arrest of the cell cycle at the G2/M phase, ultimately culminating in apoptotic cell death in various cancer cell lines.[4][5][6] Beyond its direct impact on microtubules, this compound modulates critical signaling pathways, including the PI3K/AKT and NFκB pathways, to enforce cell cycle arrest. This document provides a comprehensive technical overview of this compound's effects on cell cycle progression, detailing its molecular mechanisms, quantitative impact on cancer cells, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Microtubule Disruption

The eukaryotic cell cycle is a tightly regulated process, with the transition from G2 phase to mitosis (M phase) being critically dependent on the formation of a functional mitotic spindle. This spindle, composed of microtubule polymers, is responsible for the accurate segregation of chromosomes into daughter cells.

This compound exerts its primary anticancer effect by directly targeting this process.[7] It binds to the colchicine-binding site on β-tubulin, a core subunit of microtubules.[3][5] This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][4] The resulting disruption of microtubule dynamics prevents the formation of a proper mitotic spindle, which activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M transition.[4][5] This prolonged arrest ultimately triggers the intrinsic apoptotic pathway.[8] An important characteristic of this compound is that it is not a substrate for the multidrug resistance (MDR) transporter P-glycoprotein, allowing it to remain effective in cell lines that have developed resistance to other tubulin-targeting agents like taxanes.[3][5]

Modulation of Cell Cycle Signaling Pathways

This compound reinforces G2/M arrest through the modulation of key intracellular signaling pathways that control cell proliferation and survival. Its effects converge on the downregulation of S-phase kinase-associated protein 2 (SKP2), a critical component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex responsible for targeting cell cycle inhibitors for degradation.

Inhibition of the PI3K/AKT/SKP2 Axis

This compound has been shown to inhibit the PI3K/AKT signaling pathway in urinary bladder urothelial carcinoma (UBUC) cells.[9] The AKT kinase, when active, can phosphorylate and stabilize SKP2. By inhibiting AKT activation, this compound leads to decreased levels of stable and phosphorylated SKP2.[9] The reduction in SKP2 activity prevents the targeted degradation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 (CDKN1A) and p27 (CDKN1B).[9] The accumulation of p21 and p27 proteins effectively inhibits CDK activity, thereby enforcing a block on cell cycle progression.[9]

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Apoptosis Induction Pathway of ABT-751: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the induction of apoptosis by ABT-751, a novel sulfonamide antimitotic agent. This compound targets microtubule polymerization, leading to cell cycle arrest and subsequent programmed cell death, making it a compound of interest in oncology research. This document summarizes key findings, presents quantitative data, details experimental methodologies, and provides visual representations of the critical signaling pathways.

Core Mechanism of Action: Microtubule Disruption

This compound is an orally bioavailable compound that binds to the colchicine-binding site on β-tubulin.[1][2][3] This interaction inhibits the polymerization of microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[4][5] The disruption of microtubule dynamics is the primary event that triggers a cascade of downstream effects, culminating in apoptosis.[1][6] Preclinical studies have demonstrated its antitumor activity across a broad range of human tumor cell lines, including those resistant to other chemotherapeutic agents like paclitaxel and doxorubicin.[1][6]

Induction of G2/M Cell Cycle Arrest

By interfering with microtubule formation, this compound effectively halts the cell cycle at the G2/M phase.[2][7][8] This arrest is a critical checkpoint, preventing cells with compromised mitotic spindles from proceeding through cell division.[9][10][11] The prolonged arrest at this phase is a key trigger for the initiation of the apoptotic cascade.[7][12] Studies in various cancer cell lines, including hepatocellular carcinoma and urinary bladder urothelial carcinoma, have consistently shown a significant accumulation of cells in the G2/M phase following this compound treatment.[7][12]

Signaling Pathways of this compound-Induced Apoptosis

The apoptotic signaling initiated by this compound involves a complex interplay of various cellular components, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases. The process engages both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[7][12]

Key Signaling Events:

-

Reactive Oxygen Species (ROS) Generation: Treatment with this compound leads to the generation of ROS, which contributes to cellular stress and DNA damage.[7] This oxidative stress is a significant factor in the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[7] Suppression of ROS has been shown to significantly decrease the percentage of this compound-induced apoptotic cells.[7]

-

Modulation of Bcl-2 Family Proteins: this compound significantly alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[7][13][14] Specifically, it causes a marked downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic proteins BAX and BAK.[7][15] This shift in the Bcl-2 family protein ratio is crucial for mitochondrial outer membrane permeabilization (MOMP).[13]

-

Caspase Activation: The apoptotic pathway converges on the activation of caspases, the executioners of apoptosis. This compound treatment leads to the cleavage and activation of initiator caspases, including caspase-8 (implicating the extrinsic pathway) and caspase-9 (confirming the intrinsic pathway), and the executioner caspase, caspase-3.[7][8] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[16]

-

AKT/mTOR Pathway Downregulation: this compound has been shown to downregulate the AKT/mTOR signaling pathway.[7][12] This pathway is a critical regulator of cell survival and proliferation, and its inhibition by this compound contributes to the overall pro-apoptotic cellular environment.

The following diagram illustrates the core apoptosis induction pathway by this compound.

Interplay with Autophagy

Interestingly, this compound also induces autophagy, a cellular process of self-digestion, in some cancer cells.[7][12] This autophagy appears to play a protective role, delaying the onset of apoptosis.[7] Pharmacological inhibition of autophagy has been shown to significantly increase the percentage of this compound-induced apoptotic cells.[7][12] This suggests a potential therapeutic strategy of combining this compound with an autophagy inhibitor to enhance its cytotoxic effects.

The following diagram illustrates the experimental workflow for investigating the interplay between autophagy and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BFTC905 | Urinary Bladder Urothelial Carcinoma | ~600 | [12] |

| J82 | Urinary Bladder Urothelial Carcinoma | ~700 | [12] |

| Huh-7 | Hepatocellular Carcinoma | Not explicitly stated in abstract | [7] |

| Melanoma Cell Lines (Panel) | Melanoma | 208.2 - 1007.2 | [17][18] |

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | This compound Concentration | Effect on G2/M Phase | Effect on Apoptosis | Reference |

| BFTC905 | 0.6 µM | Increase | Induction | [12] |

| J82 | 0.7 µM | Increase | Induction | [12] |

| Huh-7 | Not specified | G2/M Arrest | Induction | [7] |

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed to investigate the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells, which reflects the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8][19]

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI staining).

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Western Blotting

-

Principle: Detects and quantifies the expression levels of specific proteins involved in the apoptotic pathway.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, BAX, cleaved caspase-3, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

-

Cell Cycle Analysis

-

Principle: Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

-

Protocol:

The following diagram outlines a general experimental workflow for characterizing the pro-apoptotic activity of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 15. AM251 induces apoptosis and G2/M cell cycle arrest in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

ABT-751: A Technical Guide on Overcoming Multidrug Resistance in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. ABT-751, an orally bioavailable sulfonamide, has emerged as a promising anti-mitotic agent with the ability to circumvent P-gp-mediated resistance. This technical guide provides a comprehensive overview of the preclinical activity of this compound in MDR cancer models, detailing its mechanism of action, efficacy data, and experimental methodologies.

Introduction to this compound

This compound is a second-generation microtubule-binding agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Its distinct mechanism of action, binding to the colchicine site on β-tubulin, differentiates it from other microtubule-targeting agents like taxanes and vinca alkaloids, which are often substrates for P-gp.[2][3] This key characteristic allows this compound to maintain its cytotoxic activity in cancer cells that have developed resistance to conventional chemotherapeutics through the overexpression of P-gp.[1][2]

Mechanism of Action in MDR Cancer Cells

This compound's efficacy in MDR cancer models is primarily attributed to its ability to bypass the P-gp efflux pump.[2][4] Unlike taxanes, which are known P-gp substrates, this compound is not transported out of the cell by P-gp, allowing it to accumulate intracellularly and exert its anti-mitotic effects.[4][5] Furthermore, studies suggest that this compound may also actively contribute to the reversal of MDR by inhibiting the ATPase activity of P-gp.[4][5][6] This dual activity of evading and potentially inhibiting P-gp makes this compound a compelling candidate for treating MDR cancers. While this compound is not a substrate for P-gp, some evidence suggests it may be a substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2), another ABC transporter implicated in MDR.[4][5][7]

Signaling Pathway of this compound in Cancer Cells

Figure 1: this compound cellular uptake and mechanism of action.

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo activity of this compound in various cancer models, including those with an MDR phenotype.

Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | MDR Phenotype (P-gp expression) | This compound IC50 | Paclitaxel IC50 | Docetaxel IC50 | Reference |

| DLKP | Lung Cancer | Low | Not specified | Not specified | Not specified | [5] |

| DLKP-A | Lung Cancer | High (P-gp overexpression) | Not impacted by P-gp overexpression | Strong resistance | Not specified | [5] |

| Lox-IMVI | Melanoma | Variable | Higher than taxanes | Lower than this compound | Lower than this compound | [5] |

| Malme-3M | Melanoma | Variable | Higher than taxanes | Lower than this compound | Lower than this compound | [5] |

| Sk-Mel-5 | Melanoma | Variable | Higher than taxanes | Lower than this compound | Lower than this compound | [5] |

| Sk-Mel-28 | Melanoma | Variable | Higher than taxanes | Lower than this compound | Lower than this compound | [5] |

Note: The study in melanoma cell lines found that while this compound IC50 values were higher than taxanes, they were within clinically achievable parameters. Importantly, sensitivity to this compound did not correlate with P-gp expression, unlike taxanes.[5][6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| PC-3 | Prostate | This compound (100 mg/kg/day, 5 days on/5 off x2) | Significant single-agent activity | [1] |

| PC-3 | Prostate | This compound (100 mg/kg/day) + Docetaxel (16.5 mg/kg/day) | Additive antitumor efficacy | [1] |

| Calu-6 | NSCLC | This compound (75 or 100 mg/kg/day) | Inactive as monotherapy | [1] |

| Calu-6 | NSCLC | This compound (75 or 100 mg/kg/day) + Docetaxel (10 or 20 mg/kg/day) | Pronounced synergistic activity | [1] |

| MDA-MB-468 | Breast | This compound (75 and 100 mg/kg/day, 5 days on/5 off x2) | Dose-dependent tumor inhibition | [1] |

| MDA-MB-468 | Breast | This compound (75 and 100 mg/kg/day) + Docetaxel (33.3 mg/kg/day) | Greater than additive responses | [1] |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Cell Culture and Anti-proliferative Assays

-

Cell Lines: Melanoma (Lox-IMVI, Malme-3M, Sk-Mel-5, Sk-Mel-28) and lung cancer (DLKP, DLKP-A) cell lines were used.[5]

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound, paclitaxel, or docetaxel for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined using assays such as the acid phosphatase (APH) assay. The IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated from dose-response curves.

P-gp and BCRP ATPase Activity Assays

-

Objective: To determine the direct interaction of this compound with P-gp and BCRP transporters.[5]

-

Methodology: Commercially available ATPase assay kits were used with purified P-gp or BCRP membranes. The assay measures the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis in the presence of the test compound.

-

Procedure:

-

P-gp or BCRP membranes were incubated with varying concentrations of this compound or a control compound (e.g., verapamil for P-gp activation, sulfasalazine for BCRP activation).

-

The reaction was initiated by the addition of MgATP.

-

After incubation, the reaction was stopped, and the amount of liberated Pi was quantified colorimetrically.

-

An increase in ATPase activity suggests the compound is a substrate, while a decrease can indicate inhibition.[4]

-

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Implantation: Human cancer cells (e.g., PC-3, Calu-6, MDA-MB-468) were subcutaneously injected into the flanks of the mice.[1]

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally, while docetaxel was given via injection, following the schedules outlined in Table 2.[1]

-

Efficacy Evaluation: Tumor volume was measured regularly using calipers. Body weight was also monitored as an indicator of toxicity.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or at the end of the treatment cycle. Tumor growth inhibition was calculated to assess efficacy.

Experimental Workflow for In Vivo Xenograft Studies

Figure 2: A generalized workflow for preclinical xenograft studies.

Conclusion and Future Directions

The preclinical data strongly support the activity of this compound in multidrug-resistant cancer models, particularly those overexpressing P-glycoprotein. Its ability to evade P-gp-mediated efflux and potentially inhibit P-gp function, combined with its synergistic effects with taxanes, positions this compound as a valuable agent for further investigation in the treatment of MDR tumors.[1][5] Future research should focus on elucidating the clinical relevance of its interaction with BCRP and exploring its efficacy in a broader range of MDR cancer types. Combination therapies, such as with taxanes or other targeted agents, warrant further clinical evaluation in patients with refractory cancers.[1] While this compound has shown acceptable toxicity profiles in clinical trials, optimizing its therapeutic window, particularly in combination regimens, will be crucial for its successful clinical translation.[8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [researchrepository.ul.ie]

- 6. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A phase II study of this compound in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ABT-751 Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ABT-751, a potent anti-mitotic agent, in in vitro cell culture experiments. Detailed protocols for assessing its biological activity and understanding its mechanism of action are provided below.

Introduction

This compound is an orally bioavailable sulfonamide that acts as a microtubule-targeting agent.[1][2] It binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and in some cases, autophagy.[4][5] A key feature of this compound is its ability to overcome multi-drug resistance (MDR) mediated by P-glycoprotein (P-gp), making it an agent of interest for treating refractory cancers.[3][6]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line Type | Specific Cell Line(s) | Assay Duration | IC50 Concentration Range | Reference(s) |

| Neuroblastoma | Not specified | Not specified | 0.6–2.6 μM | [1] |

| Other Solid Tumors | Not specified | Not specified | 0.7–4.6 μM | [1] |

| Melanoma | WM-115, WM-266-4, etc. | Not specified | 208.2–1007.2 nM | [6] |

| Urinary Bladder Urothelial Carcinoma | BFTC905 | 48 h | 0.6 μM | [4] |

| Urinary Bladder Urothelial Carcinoma | BFTC905 | 72 h | 0.4 μM | [4] |

| Urinary Bladder Urothelial Carcinoma | J82 | 48 h | 0.7 μM | [4] |

| Urinary Bladder Urothelial Carcinoma | J82 | 72 h | 0.37 μM | [4] |

| Colon Carcinoma | HCT-15 | 72 h | 0.34 μM |

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is typically prepared by dissolving it in dimethyl sulfoxide (DMSO).[1]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 50 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.[1]

-

Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

For experiments, dilute the stock solution in cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

The following day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[1]

-

Carefully remove the medium from each well.

-

Add 100-150 μL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A solution (100 μg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 μg/mL in PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or at -20°C for longer storage.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at room temperature to degrade RNA.

-

Add PI staining solution and incubate for 15-30 minutes in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This method uses Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Fluorochrome-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 μL of fluorochrome-conjugated Annexin V to 100 μL of the cell suspension.

-

Incubate for 10-15 minutes at room temperature in the dark.[7]

-

Add 400 μL of Annexin V binding buffer to each tube.

-

Add 5 μL of PI solution immediately before analysis.

-

Analyze the samples by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

Caption: A generalized workflow for in vitro experiments with this compound.

References

- 1. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels [mdpi.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. selleckchem.com [selleckchem.com]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

Protocol for the Dissolution and Use of ABT-751 in a Laboratory Setting

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-751, also known as E7010, is an orally bioavailable, antimitotic sulfonamide agent.[1][2] It functions as a microtubule polymerization inhibitor by binding to the colchicine site on β-tubulin.[1][3] This action disrupts the formation of the mitotic spindle, leading to a cell cycle block at the G2/M phase and subsequent apoptosis.[4] Notably, this compound has demonstrated efficacy against a range of tumor cell lines, including those resistant to other chemotherapeutic agents like vincristine, doxorubicin, and cisplatin, as it is not a substrate for the multidrug resistance (MDR) transporter.[1][3]

These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo laboratory studies, ensuring optimal performance and reproducibility of experimental results.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of this compound is presented in the table below. It is crucial to use fresh, high-quality solvents to achieve the maximum solubility. For instance, moisture-absorbing DMSO can reduce the solubility of this compound.[1]

| Property | Value | Reference |

| Molecular Weight | 371.41 g/mol | [3] |

| Molecular Formula | C₁₈H₁₇N₃O₄S | [3] |

| CAS Number | 141430-65-1 | [3] |

| Purity | ≥98% | [5] |

| Storage (Powder) | Store at +4°C or -20°C | [5] |

| Storage (In Solvent) | -80°C for up to 1 year | [6] |

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |

| DMSO | ~100 - 199 mM | ~37.1 - 74 mg/mL | [1][3][6] |

| Ethanol | ~25 - 32 mM | ~9.3 - 12 mg/mL | [3][6] |

| Water | Insoluble | <1 mg/mL | [3] |

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

For cellular assays, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in cell culture media.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes

Protocol:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Sonication may be used to aid dissolution.[6]

-

Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved.

-

Sterilization: Sterilization of DMSO-based stock solutions is generally not required due to the solvent's inherent sterilizing properties. However, for added assurance, the solution can be filtered through a 0.22 µm organic-compatible filter.[6]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Example Calculation for a 10 mM Stock Solution: To prepare a 10 mM stock solution, dissolve 3.714 mg of this compound (MW: 371.41) in 1 mL of DMSO.

Working Solution Preparation for Cell-Based Assays

Protocol:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration. It is critical to maintain the final DMSO concentration in the culture medium at a low, non-toxic level, typically below 0.1% to 0.5% (v/v).

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.

-

Cell Treatment: Replace the existing media in the cell culture plates with the media containing the desired concentration of this compound or the vehicle control.

Preparation of Formulations for In Vivo Use

For animal studies, this compound can be formulated for oral administration.

Materials:

-

This compound powder

-

Propylene glycol

-

Tween 80

-

D5W (5% dextrose in water) or Carboxymethylcellulose sodium (CMC-Na) solution

Example Oral Suspension Formulation:

-

Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in water.

-

Add the required amount of this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).

-

Mix thoroughly to create a homogenous suspension. This should be used immediately.[1]

Example Clear Solution Formulation for Injection:

-

Prepare a stock solution of this compound in propylene glycol (e.g., 50 mg/mL).

-

In a separate tube, add Tween 80.

-

Add the clarified propylene glycol stock solution to the Tween 80 and mix until clear.

-

Add D5W to reach the final desired volume and concentration. For example, to make 1 mL of a working solution, you could use 300 µL of a 50 mg/mL stock in propylene glycol, 50 µL of Tween 80, and 650 µL of D5W. The mixed solution should be used immediately for optimal results.[1]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its use in cell viability assays.

Caption: Mechanism of action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Autophagy | Microtubule Associated | TargetMol [targetmol.com]

Application Notes and Protocols for ABT-751 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-751 is an orally bioavailable, small-molecule sulfonamide that acts as a microtubule-targeting agent. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Preclinical studies have demonstrated its antitumor activity across a broad spectrum of tumor cell lines, including those exhibiting multidrug resistance.[3] Furthermore, this compound has been shown to possess anti-vascular properties by disrupting tumor blood flow.[4] These characteristics make this compound a compound of interest for investigation in various cancer models, particularly in in vivo mouse xenograft studies.

These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the key signaling pathways affected by the compound.

Data Presentation: Efficacy of this compound in Mouse Xenograft Models

The following tables summarize the quantitative data on the efficacy of this compound, both as a single agent and in combination with other therapies, in various mouse xenograft models.

Table 1: Single-Agent Activity of this compound in Mouse Xenograft Models

| Tumor Model | Cell Line | Mouse Strain | This compound Dose and Schedule | Outcome | Reference |

| Non-Small Cell Lung Cancer | Calu-6 | Athymic Nude | 100 mg/kg/day, p.o., 5 days on/5 days off, 2 cycles | %T/C: 37; %TGD: 65 | [1] |

| Colon Cancer | HT-29 | Athymic Nude | 100 mg/kg/day, p.o., 5 days on/5 days off, 2 cycles | %T/C: 28; %TGD: 75 | [1] |

%T/C: Percent Treated/Control tumor volume; %TGD: Percent Tumor Growth Delay

Table 2: Combination Therapy with this compound in Mouse Xenograft Models

| Tumor Model | Cell Line | Mouse Strain | Combination Treatment | Outcome | Reference |

| Non-Small Cell Lung Cancer | Calu-6 | Athymic Nude | This compound (100 mg/kg/day, p.o.) + Cisplatin (10 mg/kg, i.p., single dose) | %T/C: 6; %TGD: 188 | [1] |

| Colon Cancer | HT-29 | Athymic Nude | This compound (100 mg/kg/day, p.o.) + 5-FU (30 mg/kg/day, i.p., 5 days) | %T/C: 5; %TGD: 150 | [1] |

| Colon Cancer | HCT-116 | Athymic Nude | This compound (75 mg/kg/day, p.o.) + Radiation | Enhanced radiation-induced tumor regression and delayed recurrence | [1] |

%T/C: Percent Treated/Control tumor volume; %TGD: Percent Tumor Growth Delay

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound in mouse xenograft models.

Protocol 1: Establishment of Subcutaneous Xenograft Model

1. Cell Culture and Preparation:

- Culture the desired human cancer cell line (e.g., Calu-6, HT-29) in the recommended complete growth medium.

- Harvest cells during the logarithmic growth phase.

- Wash the cells with sterile phosphate-buffered saline (PBS).

- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice to achieve the desired cell concentration (typically 1 x 10^6 to 10 x 10^7 cells per injection).

2. Tumor Implantation:

- Anesthetize athymic nude mice (e.g., NU/NU) using an appropriate anesthetic (e.g., isoflurane).

- Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse using a 27- or 30-gauge needle.

- Monitor the mice for tumor growth.

Protocol 2: Preparation and Administration of this compound (Oral Gavage)

1. Vehicle Preparation:

- A common vehicle for oral administration of hydrophobic compounds in mice is an aqueous solution of 0.5% (w/v) carboxymethylcellulose (CMC) with 0.05% (v/v) Tween 80.[5]

- To prepare the vehicle:

- Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to prevent clumping.

- Once the CMC is fully hydrated and the solution is uniform, add 50 µL of Tween 80 and mix thoroughly.

2. This compound Formulation:

- This compound is a sulfonamide. For oral administration, it should be formulated as a suspension in the prepared vehicle.

- Calculate the required amount of this compound based on the desired dose (e.g., 75 or 100 mg/kg) and the body weight of the mice.

- Weigh the appropriate amount of this compound powder.

- Gradually add the vehicle to the this compound powder while triturating to form a uniform suspension. Ensure the final concentration allows for an appropriate administration volume (typically 0.1-0.2 mL per 20 g mouse).

3. Oral Administration:

- Gently restrain the mouse.

- Use a proper-sized oral gavage needle (e.g., 20-22 gauge for adult mice).

- Carefully insert the gavage needle into the esophagus and deliver the this compound suspension.

- Monitor the mouse briefly after administration to ensure no adverse effects.

Protocol 3: Tumor Volume Measurement and Efficacy Evaluation

1. Tumor Measurement:

- Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

- Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

2. Efficacy Endpoints:

- Percent Treated/Control (%T/C): Calculated as the mean tumor volume of the treated group divided by the mean tumor volume of the control group, multiplied by 100.

- Percent Tumor Growth Delay (%TGD): Calculated as the difference in the median time for the treated and control tumors to reach a predetermined size, divided by the median time for the control tumors to reach that size, multiplied by 100.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound exerts its anticancer effects through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways.

References

- 1. Chemosensitization and radiosensitization of human lung and colon cancers by antimitotic agent, this compound, in athymic murine xenograft models of subcutaneous tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [researchrepository.ul.ie]

- 4. Tumor selective antivascular effects of the novel antimitotic compound this compound: an in vivo rat regional hemodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing ABT-751 Efficacy Using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-751 is a novel, orally bioavailable sulfonamide that acts as a potent anti-mitotic agent. Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine site on β-tubulin.[1] This disruption of microtubule dynamics leads to a cell cycle block at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2] Notably, this compound is not a substrate for the P-glycoprotein (P-gp) multidrug resistance transporter, suggesting its potential efficacy in treating tumors that have developed resistance to other chemotherapeutic agents like taxanes.[3] Preclinical studies have demonstrated the anti-tumor activity of this compound across a range of cancer cell lines, including melanoma, urinary bladder, lung, colon, and breast cancers.[2][3][4]

These application notes provide detailed protocols for commonly used cell viability assays—MTT, XTT, and CellTiter-Glo®—to evaluate the cytotoxic and cytostatic effects of this compound on cancer cell lines. Additionally, a summary of reported IC50 values and an overview of the key signaling pathways affected by this compound are presented to aid in experimental design and data interpretation.

Data Presentation: this compound Efficacy Across Various Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different human cancer cell lines as reported in the literature. These values can serve as a reference for selecting appropriate concentration ranges for in vitro experiments.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |

| Melanoma | ||||

| A-375 | Malignant Melanoma | Not Specified | 72h | 0.2082 ± 0.01 |

| C-32 | Amelanotic Melanoma | Not Specified | 72h | 0.3802 ± 0.02 |

| G-361 | Malignant Melanoma | Not Specified | 72h | 1.0072 ± 0.05 |

| LOX IMVI | Amelanotic Melanoma | Not Specified | 72h | 0.2856 ± 0.01 |

| SK-MEL-5 | Malignant Melanoma | Not Specified | 72h | 0.2575 ± 0.02 |

| WM-115 | Malignant Melanoma | Not Specified | 72h | 0.3479 ± 0.03 |

| WM-266-4 | Malignant Melanoma | Not Specified | 72h | 0.3298 ± 0.02 |

| Urinary Bladder Urothelial Carcinoma | ||||

| BFTC905 | Urothelial Carcinoma | MTT | 48h | 0.6 |

| MTT | 72h | 0.4 | ||

| J82 | Urothelial Carcinoma | MTT | 48h | 0.7 |

| MTT | 72h | 0.37 |

Experimental Workflow for Cell Viability Assays

A generalized workflow for assessing the efficacy of this compound using cell viability assays is depicted below. This workflow can be adapted for MTT, XTT, and CellTiter-Glo® assays with specific modifications as detailed in the protocols.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase I Trial and In Vitro Studies Combining this compound with Carboplatin in Previously Treated Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemosensitization and radiosensitization of human lung and colon cancers by antimitotic agent, this compound, in athymic murine xenograft models of subcutaneous tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following ABT-751 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-751 is a novel, orally bioavailable sulfonamide that acts as a potent anti-mitotic agent.[1] Its mechanism of action involves binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The study of microtubule integrity following treatment with agents like this compound is crucial for understanding their efficacy and cellular effects. Immunofluorescence staining is a powerful technique to visualize and quantify these changes in the microtubule network. These application notes provide a detailed protocol for immunofluorescence staining of microtubules in cells treated with this compound, along with methods for quantitative analysis.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by disrupting the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, this compound prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1] This disruption of the cytoskeleton is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of this compound Action.

Quantitative Data Presentation

| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Mean Microtubule Density (Normalized Fluorescence Intensity) | Percentage of Cells with Disrupted Microtubules (%) |

| Vehicle Control | 0 | 1 | 1.00 ± 0.05 | 5 ± 2 |

| This compound | 0.1 | 1 | 0.85 ± 0.07 | 25 ± 5 |

| This compound | 0.5 | 1 | 0.42 ± 0.09 | 78 ± 8 |

| This compound | 1.0 | 1 | 0.18 ± 0.06 | 95 ± 3 |

Note: The data presented are representative and should be confirmed experimentally for the specific cell line and conditions used.

Experimental Protocols

Immunofluorescence Staining of Microtubules

This protocol is designed for adherent cancer cell lines (e.g., HeLa, A549, MCF-7) cultured on glass coverslips.

Materials:

-